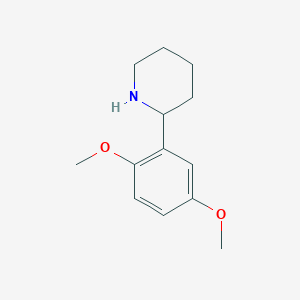![molecular formula C9H17NO5 B3133064 4-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丁酸 CAS No. 38308-92-8](/img/structure/B3133064.png)
4-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丁酸
描述
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is an organic compound with a complex chemical structure1. It has a molecular formula of C9H17NO5 and a molecular weight of 219.23 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often synthesized through various organic chemistry reactions involving carboxylic acids and amines.Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula, C9H17NO51. Unfortunately, the specific details regarding its molecular structure are not readily available in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, as an organic compound, it can be expected to participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.23 g/mol1. Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density are not readily available in the search results.科学研究应用
化学结构和吸附特性4-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丁酸作为更广泛化学家族的一部分,在与土壤和有机物质等各种物质相互作用时表现出特定的吸附特性。这种吸附行为对于了解相关化合物的环境归趋和迁移至关重要。Werner、Garratt 和 Pigott (2012) 的研究探索了苯氧基除草剂对土壤和有机物质的吸附,表明了土壤参数(如 pH 值和有机碳含量)在吸附过程中的相关性。此类见解对于该组化学品的环保风险评估和管理至关重要 (Werner, D., Garratt, J., & Pigott, G., 2012)。
生物功效和营养应用该化合物的结构特征影响其生物功效,尤其是在营养应用中。Vázquez-Añón 等人 (2017) 综述了蛋氨酸来源的生物功效,重点介绍了不同蛋氨酸类似物之间的化学和代谢差异,包括它们在动物营养中的吸收、转化和利用。这项研究为优化动物饲养中的膳食策略提供了基础知识,确保有效利用补充剂以促进生长和健康 (Vázquez-Añón, M., Bertin, G., Mercier, Y., Reznik, G., & Roberton, J., 2017)。
药物合成和医学应用与 4-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丁酸密切相关的乙酰丙酸衍生物在药物合成和医用材料的开发中具有巨大潜力。Zhang 等人 (2021) 讨论了乙酰丙酸在癌症治疗和医用材料合成中的应用,展示了此类化合物在药物化学和药理学中的多功能性和实用性。这一研究领域强调了乙酰丙酸衍生物在创造更有效和高效的治疗剂方面的潜力 (Zhang, M., Wang, N., Liu, J., Wang, C., Xu, Y., & Ma, L., 2021)。
抗氧化剂和治疗潜力与 4-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丁酸具有相同官能团的羟基肉桂酸的抗氧化特性有据可查。Pei 等人 (2016) 对对香豆酸及其结合物进行了全面综述,指出了它们显着的抗氧化、抗癌、抗菌和抗炎活性。这一研究方向突出了该类化合物在治疗各种疾病和病症方面的治疗潜力,为其在治疗各种疾病和病症方面的应用提供了机会 (Pei, K., Ou, J., Huang, J., & Ou, S., 2016)。
安全和危害
The specific safety and hazard information for this compound is not readily available in the search results. However, as with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm.
未来方向
The future directions for research and application of this compound are not readily available in the search results. However, given its complex structure, it could potentially be of interest in various areas of organic chemistry and biochemistry.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
属性
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid | |
CAS RN |
38308-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

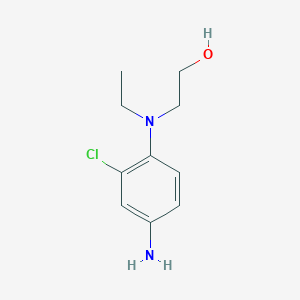
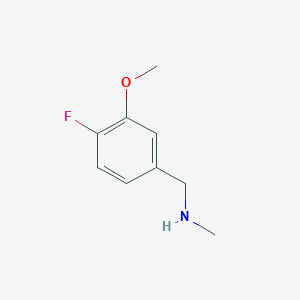
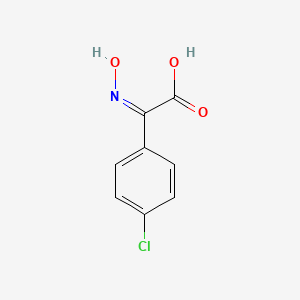
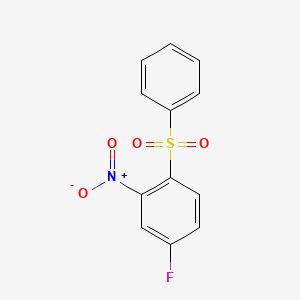
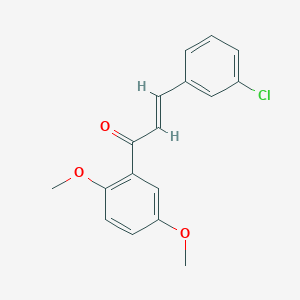
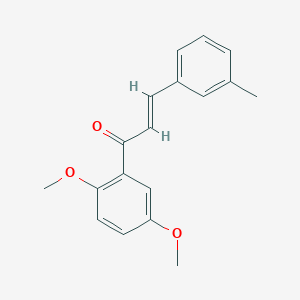
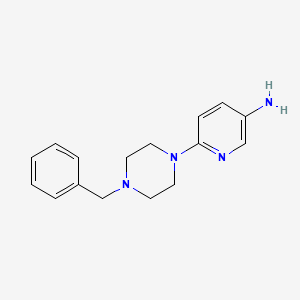
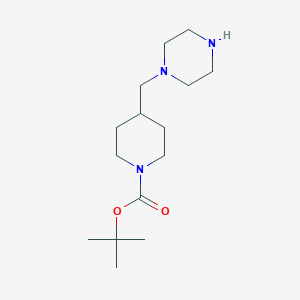
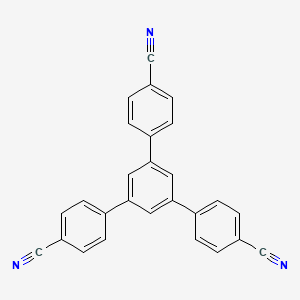
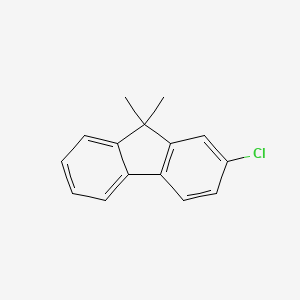
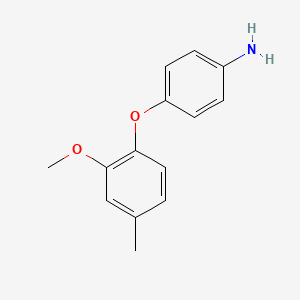
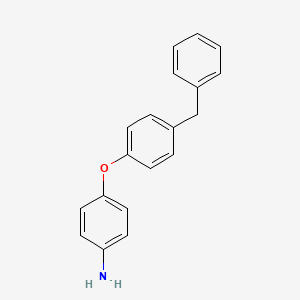
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
